- Reduction of arylcarbonyl using zinc dust in acetic acid, Bulletin of the Chemical Society of Japan, 1995, 68(1), 282-4

Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)

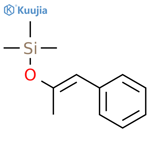

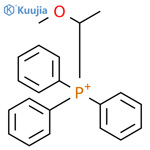

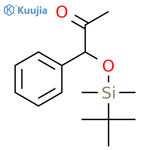

90-63-1 structure

Nombre del producto:1-Hydroxy-1-phenylpropan-2-one

Número CAS:90-63-1

MF:C9H10O2

Megavatios:150.174502849579

MDL:MFCD03792883

CID:805569

PubChem ID:92733

1-Hydroxy-1-phenylpropan-2-one Propiedades químicas y físicas

Nombre e identificación

-

- 1-Hydroxy-1-phenyl-2-propanone

- 1-hydroxy-1-phenylacetone

- 1-Hydroxy-1-phenylpropan-2-one

- 2-Propanone,1-hydroxy-1-phenyl-

- L-PHENYLACETYLCARBINOL

- 1-hydoxy-1-phenylpropan-2-one

- 1-hydroxy-1-phenylpropanone

- 1-Phenyl-1-hydroxypropan-2-one

- 1-Phenyl-2-oxo-1-propanol

- 1-Phenylacetylcarbinol

- Phenylacetylcarbinol

- 1-Hydroxy-2-oxo-1-phenylpropane

- (+/-)-phenylacetylcarbinol

- ZBFFNPODXBJBPW-UHFFFAOYSA-N

- 1-Hydroxy-1-phenylacetone #

- Ephedrine Impurity A (Racemic)

- 1-Hydroxy,1-phenyl-2-propanone

- 2-Propanone, 1-hydroxy-1-phenyl-

- NSC404583

- 5136AJ

- 1-Hydroxy-1-phenyl-2-propanone (ACI)

- NSC 404583

- α-Hydroxybenzyl methyl ketone

- CHEMBL321266

- PHENYLACETYLCARBINOL, (+/-)-

- MFCD03792883

- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H

- NSC-404583

- NS-01150

- SY028287

- L-phenyl acetyl carbinol

- 90-63-1

- .ALPHA.-HYDROXYBENZYL METHYL KETONE

- UNII-549MDP6U9F

- AC1336

- CS-0186348

- CHEBI:149767

- AI3-20452

- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE

- SCHEMBL26259

- NS00003919

- Q413710

- EINECS 202-006-0

- AKOS006276148

- EN300-1590241

- 549MDP6U9F

- DTXSID50861683

-

- MDL: MFCD03792883

- Renchi: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3

- Clave inchi: ZBFFNPODXBJBPW-UHFFFAOYSA-N

- Sonrisas: O=C(C(C1C=CC=CC=1)O)C

Atributos calculados

- Calidad precisa: 150.06800

- Masa isotópica única: 150.068

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 137

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1

- Superficie del Polo topológico: 37.3

Propiedades experimentales

- Denso: 1.119

- Punto de ebullición: 253 ºC

- Punto de inflamación: 105 ºC

- PSA: 37.30000

- Logp: 1.30900

1-Hydroxy-1-phenylpropan-2-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D781865-1g |

1-Hydroxy-1-phenyl-2-propanone |

90-63-1 | 95% | 1g |

$460 | 2024-07-20 | |

| Enamine | EN300-1590241-10.0g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 10g |

$2418.0 | 2023-06-04 | ||

| Enamine | EN300-1590241-0.25g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 0.25g |

$197.0 | 2023-06-04 | ||

| Enamine | EN300-1590241-1.0g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 1g |

$398.0 | 2023-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14050-1g |

1-Hydroxy-1-phenylpropan-2-one |

90-63-1 | 95% | 1g |

¥2658.0 | 2023-09-07 | |

| Enamine | EN300-1590241-0.05g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 0.05g |

$92.0 | 2023-06-04 | ||

| Enamine | EN300-1590241-2.5g |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 2.5g |

$735.0 | 2023-06-04 | ||

| OTAVAchemicals | 3355149-250MG |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 95% | 250MG |

$309 | 2023-07-10 | |

| Enamine | EN300-1590241-50mg |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 50mg |

$92.0 | 2023-09-23 | ||

| Enamine | EN300-1590241-1000mg |

1-hydroxy-1-phenylpropan-2-one |

90-63-1 | 1000mg |

$398.0 | 2023-09-23 |

1-Hydroxy-1-phenylpropan-2-one Métodos de producción

Métodos de producción 1

Métodos de producción 2

Métodos de producción 3

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water

Referencia

- α-Hydroxylation of enolates and silyl enol ethers, Organic Reactions (Hoboken, 2003, 62,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolates, Tetrahedron Letters, 1997, 38(41), 7183-7186

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C

1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C

1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referencia

- Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation, Journal of the American Chemical Society, 2020, 142(39), 16894-16902

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol

Referencia

- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalyst, Journal of Molecular Catalysis, 1989, 49(2),

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C

Referencia

- Formation of α-hydroxyketones via irregular Wittig reaction, Tetrahedron Letters, 2009, 50(12), 1276-1278

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

Referencia

- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referencia

- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts, Journal of the American Chemical Society, 2014, 136(21), 7539-7542

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Water Solvents: Water

Referencia

- The chlorination of propiophenone; determination of pKa value and of the course of the reaction, Canadian Journal of Chemistry, 1990, 68(11), 2060-9

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Acetonitrile

Referencia

- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthons, Tetrahedron Letters, 1990, 31(18), 2599-602

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

1.2 Reagents: Dimethyldioxirane Solvents: Acetone

1.2 Reagents: Dimethyldioxirane Solvents: Acetone

Referencia

- Highly efficient hydroxylation of carbonyl compounds with dimethyldioxirane, Chemische Berichte, 1991, 124(10), 2369-72

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C

Referencia

- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidant, Applied Organometallic Chemistry, 2015, 29(4), 254-258

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: Dowex 50W Solvents: Water

Referencia

- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketones, Synthetic Communications, 1992, 22(11), 1523-8

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt

Referencia

- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcohols, Journal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584

Métodos de producción 17

Condiciones de reacción

1.1 Solvents: Diethyl ether ; rt; 4 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled

Referencia

- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution, Journal of Organic Chemistry, 2012, 77(12), 5454-5460

Métodos de producción 18

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C

Referencia

- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroborate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C

1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt

1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt

Referencia

- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction, Organic Letters, 2019, 21(22), 8893-8898

1-Hydroxy-1-phenylpropan-2-one Raw materials

- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)

- 2-Propanone,1-hydroxy-1-phenyl-, oxime

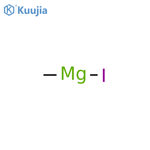

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

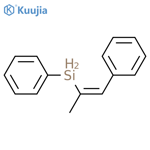

- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-

- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-

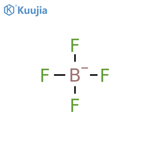

- Borate(1-),tetrafluoro-

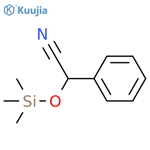

- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)

- 2-Hydroxy-1-phenyl-1-propanone

- Oxirane, 2-methyl-2-nitro-3-phenyl-

- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane

- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate

- Phosphonium, (1-methoxyethyl)triphenyl-

- 1-Phenylpropane-1,2-dione

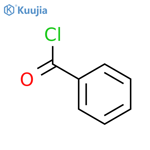

- Benzoyl chloride

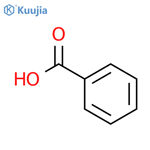

- Benzaldehyde

- 2-(1-ethoxyethoxy)propanenitrile

- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol

1-Hydroxy-1-phenylpropan-2-one Preparation Products

1-Hydroxy-1-phenylpropan-2-one Literatura relevante

-

Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450

-

Moritz Doeker,Laura Grabowski,D?rte Rother,Andreas Jupke Green Chem. 2022 24 295

-

Verena Thiel,Thorsten Brinkhoff,Jeroen S. Dickschat,Susanne Wickel,J?rg Grunenberg,Irene Wagner-D?bler,Meinhard Simon,Stefan Schulz Org. Biomol. Chem. 2010 8 234

-

Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206

-

Justyna Kulig,Robert C. Simon,Christopher A. Rose,Syed Masood Husain,Matthias H?ckh,Steffen Lüdeke,Kirsten Zeitler,Wolfgang Kroutil,Martina Pohl,D?rte Rother Catal. Sci. Technol. 2012 2 1580

90-63-1 (1-Hydroxy-1-phenylpropan-2-one) Productos relacionados

- 53439-91-1(L-Phenylacetyl Carbinol)

- 1804353-01-2(Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate)

- 886951-57-1(methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 168618-16-4(3-ethoxy-2-nitrothiophene)

- 2228088-00-2(2-amino-3-3-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid)

- 41483-72-1(azepane-1-sulfonyl chloride)

- 1804411-98-0(7-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)

- 13370-62-2(N-(4-Bromophenyl)glycine)

- 2305202-76-8((2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile)

- 2320515-90-8(2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro3.5nonan-1-yl}propanamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Pureza:99%/99%

Cantidad:250mg/1g

Precio ($):162.0/325.0

atkchemica

(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe